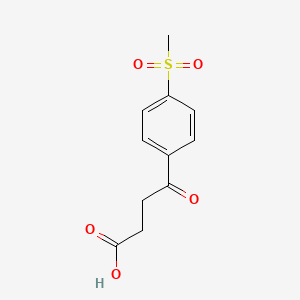

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid is an organic compound that features a phenyl ring substituted with a methylsulfonyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid typically involves the reaction of 4-(Methylsulfonyl)phenylacetic acid with appropriate reagents. One common method includes the following steps:

Starting Material: 4-(Methylsulfonyl)phenylacetic acid.

Reagents: Morpholine and elemental sulfur.

Reaction Conditions: The reaction mixture is refluxed at 398 K for 2 hours, followed by the addition of a 3N solution of sodium hydroxide and further refluxing for 30 minutes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.

Mechanism of Action

The mechanism of action of 4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets:

Molecular Targets: Cyclooxygenase-2 (COX-2) enzyme.

Pathways Involved: Inhibition of COX-2 leads to reduced production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

4-(Methylsulfonyl)phenylacetic acid: An intermediate used in the synthesis of the target compound.

4-(Methylsulfonyl)phenylboronic acid: Used in Suzuki cross-coupling reactions.

2-(4-Methylsulfonylphenyl)indole derivatives: Investigated for their antimicrobial and anti-inflammatory activities.

Uniqueness

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methylsulfonyl group and a butanoic acid moiety makes it a versatile intermediate in organic synthesis and a potential therapeutic agent.

Biological Activity

4-(4-(Methylsulfonyl)phenyl)-4-oxobutanoic acid (CAS No. 7028-79-7) is a synthetic compound with potential therapeutic applications. Its structure features a methylsulfonyl group attached to a phenyl ring and a keto acid functionality, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes and cancer progression. Notably, it has been studied for its selectivity towards cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory response.

1. Anti-inflammatory Activity

Several studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with methylsulfonyl groups have shown enhanced selectivity for COX-2 inhibition compared to COX-1, making them promising candidates for treating inflammatory diseases.

A study reported that synthesized derivatives demonstrated good anti-inflammatory activity with IC50 values indicating effective inhibition of COX-2 . The following table summarizes the anti-inflammatory activity of related compounds:

| Compound Name | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| 4-(4-Methylsulfonyl)phenylbutanoic acid | 12 | Moderate | High |

| 2-(4-Methylsulfonyl)phenyl indole derivatives | 15 | Low | Very High |

2. Anticancer Activity

Research indicates that compounds with similar structures to this compound possess anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways.

For example, a study on methylsulfonyl-substituted phenolic compounds demonstrated their cytotoxic effects against human cancer cell lines such as HeLa and A549, with mechanisms involving the inhibition of topoisomerase and induction of mitochondrial apoptosis . The following table presents findings from recent studies on the anticancer effects:

| Cell Line | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 4-Methylsulfonyl derivative | 10 | Apoptosis induction via mitochondrial pathway |

| A549 | 4-Methylsulfonyl derivative | 15 | Topoisomerase inhibition |

| HCT116 | Related compound | 8 | Inhibition of cell proliferation |

Case Studies

- Case Study on COX-2 Inhibition : A molecular modeling study assessed the binding affinity of various methylsulfonyl-substituted compounds to COX-2. Results indicated that these compounds could effectively compete with arachidonic acid for binding sites, leading to reduced prostaglandin synthesis and subsequent inflammation .

- Case Study on Anticancer Activity : In vivo studies using xenograft models showed that treatment with methylsulfonyl phenolic derivatives led to significant tumor reduction in mice bearing human cancer cells. The mechanism was linked to the modulation of β-catenin signaling pathways, which are critical in cancer progression .

Properties

IUPAC Name |

4-(4-methylsulfonylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5S/c1-17(15,16)9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIRMIGGBFNYOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345254 |

Source

|

| Record name | 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7028-79-7 |

Source

|

| Record name | 4-[4-(Methanesulfonyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.